molecular formula C26H28O10 B1631902 12alpha-Hydroxyevodol CAS No. 120722-04-5

12alpha-Hydroxyevodol

Cat. No.: B1631902
CAS No.: 120722-04-5
M. Wt: 500.5 g/mol
InChI Key: GVZAWWJSPGIYFX-MLAPLXGTSA-N
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Description

12alpha-Hydroxyevodol is a useful research compound. Its molecular formula is C26H28O10 and its molecular weight is 500.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Microsomal 12alpha-Hydroxylation in Steroid Synthesis : Björkhem (1975) described the synthesis of a compound hydroxylated by the microsomal fraction of rat liver homogenate. This study is relevant for understanding the role of 12alpha-hydroxylation in steroid metabolism and liver function (Björkhem, 1975).

  • Impact on Bile Acid Composition : A study by Pandak et al. (2001) found that the expression of sterol 12alpha-hydroxylase alters bile acid composition, which is significant for understanding liver function and bile acid metabolism (Pandak et al., 2001).

  • Bile Acid Biosynthesis Pathways : del Castillo-Olivares and Gil (2000) explored the alpha 1-fetoprotein transcription factor required for the expression of sterol 12alpha-hydroxylase. This enzyme is critical for cholic acid synthesis, a primary bile acid (del Castillo-Olivares & Gil, 2000).

  • Enzyme Activity in Bile Acid Synthesis : Hansson and Wikvall (1982) studied the 12alpha-hydroxylation in bile acid synthesis, highlighting the role of cytochrome P-450 in this process (Hansson & Wikvall, 1982).

  • Cholesterol and Sterol Regulatory Element Binding Proteins : Yang et al. (2004) investigated the regulation of sterol 12alpha-hydroxylase, revealing insights into the regulation of liver bile acid synthesis and cholesterol absorption (Yang et al., 2004).

  • Genetic Aspects and Expression : Gåfvels et al. (1999) focused on the structure and chromosomal assignment of the sterol 12alpha-hydroxylase gene in humans and mice, which is significant for understanding the genetic basis of its function (Gåfvels et al., 1999).

  • PPARalpha Regulation of Bile Acid Biosynthesis : Hunt et al. (2000) explored how the peroxisome proliferator-activated receptor alpha regulates bile acid biosynthesis, linking lipid metabolism and bile acid formation (Hunt et al., 2000).

  • Bile Acid Pool Composition Regulation : Vlahcevic et al. (2000) studied the regulation of sterol 12alpha-hydroxylase and its impact on bile acid biosynthesis in rats, providing insights into how various factors affect bile acid pool composition (Vlahcevic et al., 2000).

Properties

IUPAC Name

(1R,2R,7S,13R,14R,16S,19S,20S,21S)-19-(furan-3-yl)-11,21-dihydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O10/c1-22(2)17-16(29)18(30)23(3)12(25(17)10-33-15(28)8-14(25)35-22)7-13(27)24(4)19(11-5-6-32-9-11)34-21(31)20-26(23,24)36-20/h5-6,9,12-14,19-20,27,29H,7-8,10H2,1-4H3/t12-,13-,14-,19-,20+,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZAWWJSPGIYFX-MLAPLXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CC(C5(C36C(O6)C(=O)OC5C7=COC=C7)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](C[C@@H]([C@@]3([C@]14[C@H](O4)C(=O)O[C@H]3C5=COC=C5)C)O)[C@@]67COC(=O)C[C@@H]6OC(C7=C(C2=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12alpha-Hydroxyevodol
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12alpha-Hydroxyevodol
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12alpha-Hydroxyevodol
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12alpha-Hydroxyevodol
Reactant of Route 5
12alpha-Hydroxyevodol
Reactant of Route 6
12alpha-Hydroxyevodol

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